molecular formula C5H12NNaO3S3 B011594 N-(2,3-Dimercaptopropyl)taurine sodium salt CAS No. 19872-06-1

N-(2,3-Dimercaptopropyl)taurine sodium salt

Cat. No. B011594
CAS RN: 19872-06-1
M. Wt: 253.3 g/mol
InChI Key: WZUGYSQXOSQMGX-UHFFFAOYSA-M
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Description

N-(2,3-Dimercaptopropyl)taurine sodium salt, also known as DMTS, is a chelating agent that has been widely used in scientific research for its ability to bind to heavy metals and remove them from biological systems. This compound was first synthesized in the 1980s and has since been studied for its potential therapeutic applications in a variety of diseases.

Mechanism Of Action

The mechanism of action of N-(2,3-Dimercaptopropyl)taurine sodium salt involves the formation of stable complexes with heavy metals, which are then excreted from the body. N-(2,3-Dimercaptopropyl)taurine sodium salt has a high affinity for mercury and is able to remove it from the brain, liver, and kidneys. It has also been shown to protect against the toxic effects of lead and cadmium.

Biochemical And Physiological Effects

In addition to its chelating properties, N-(2,3-Dimercaptopropyl)taurine sodium salt has been shown to have a number of biochemical and physiological effects. It has been demonstrated to have antioxidant activity, which may contribute to its protective effects against heavy metal toxicity. N-(2,3-Dimercaptopropyl)taurine sodium salt has also been shown to modulate the activity of certain enzymes, such as acetylcholinesterase and superoxide dismutase.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-(2,3-Dimercaptopropyl)taurine sodium salt for lab experiments is its ability to chelate heavy metals, which can interfere with analytical techniques and confound experimental results. However, N-(2,3-Dimercaptopropyl)taurine sodium salt has some limitations as well. It can be difficult to obtain pure N-(2,3-Dimercaptopropyl)taurine sodium salt, and its stability in aqueous solutions can be a challenge.

Future Directions

There are several future directions for research on N-(2,3-Dimercaptopropyl)taurine sodium salt. One area of interest is its potential therapeutic applications in diseases associated with heavy metal toxicity, such as Alzheimer's disease and Parkinson's disease. Another area of research is the development of new chelating agents based on the structure of N-(2,3-Dimercaptopropyl)taurine sodium salt, which may have improved properties and efficacy. Finally, there is a need for further studies on the safety and toxicity of N-(2,3-Dimercaptopropyl)taurine sodium salt, particularly in humans.

Synthesis Methods

The synthesis of N-(2,3-Dimercaptopropyl)taurine sodium salt involves the reaction of taurine with 2,3-dimercaptopropanol in the presence of sodium hydroxide. The resulting product is a white crystalline powder that is soluble in water and has a molecular weight of 267.37 g/mol.

Scientific Research Applications

N-(2,3-Dimercaptopropyl)taurine sodium salt has been extensively studied for its ability to chelate heavy metals, particularly mercury, lead, and cadmium. This property makes it a valuable tool in scientific research, as it can be used to remove these toxic metals from biological samples and prevent their interference with analytical techniques.

properties

CAS RN

19872-06-1

Product Name

N-(2,3-Dimercaptopropyl)taurine sodium salt

Molecular Formula

C5H12NNaO3S3

Molecular Weight

253.3 g/mol

IUPAC Name

sodium;2-[2,3-bis(sulfanyl)propylamino]ethanesulfonate

InChI

InChI=1S/C5H13NO3S3.Na/c7-12(8,9)2-1-6-3-5(11)4-10;/h5-6,10-11H,1-4H2,(H,7,8,9);/q;+1/p-1

InChI Key

WZUGYSQXOSQMGX-UHFFFAOYSA-M

Isomeric SMILES

C(CS(=O)(=O)[O-])NCC(CS)S.[Na+]

SMILES

C(CS(=O)(=O)[O-])NCC(CS)S.[Na+]

Canonical SMILES

C(CS(=O)(=O)[O-])NCC(CS)S.[Na+]

synonyms

Taurine, N-(2,3-dimercaptopropyl)-, sodium salt

Origin of Product

United States

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